molecular formula C7H10N2O2 B13114801 1-(Pyrazin-2-yl)propane-1,3-diol

1-(Pyrazin-2-yl)propane-1,3-diol

Cat. No.: B13114801
M. Wt: 154.17 g/mol
InChI Key: ZLNAMVYEUCDWKE-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)propane-1,3-diol is a diol derivative featuring a pyrazine ring substituted at the 1-position of a propane-1,3-diol backbone. Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at para positions, imparts distinct electronic and steric properties to the compound.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1-pyrazin-2-ylpropane-1,3-diol

InChI

InChI=1S/C7H10N2O2/c10-4-1-7(11)6-5-8-2-3-9-6/h2-3,5,7,10-11H,1,4H2

InChI Key

ZLNAMVYEUCDWKE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(CCO)O

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The propane-1,3-diol backbone is a common motif in lignin model compounds, prodrugs, and polymer precursors. Key structural analogues include:

Compound Name Substituent(s) Key Applications/Findings Evidence Source
1-(Pyridin-2-yl)propane-1,3-diol Pyridine ring (one N atom) Intermediate in synthesis; potential ligand or prodrug scaffold.
2-(4-Hydroxyphenyl)propane-1,3-diol 4-Hydroxyphenyl Isolated from Sargassum thunbergii; studied for brine shrimp lethality.
2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol 3-Methoxy-4-hydroxyphenyl Natural product from Taxus cuspidata; structural similarity to lignin subunits.
1-(2,4-Dichlorophenyl)propane-1,3-diol 2,4-Dichlorophenyl Synthetic intermediate; halogenated substituents may enhance stability or reactivity.
Non-phenolic β-O-4 lignin models (e.g., VG) Aryl ethers with methoxy groups Degraded by Pseudomonas acidovorans; stereochemistry (erythro/threo) affects kinetics.

Key Observations :

  • Heterocyclic vs.
  • Halogenation : Chlorinated derivatives (e.g., 1-(2,4-Dichlorophenyl)propane-1,3-diol) exhibit enhanced stability, making them suitable for synthetic intermediates .
Lignin Model Compounds

Compounds like 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (VG) and fluorinated analogues (e.g., VDF) are critical for studying bacterial lignin degradation :

  • Degradation Kinetics : Erythro isomers degrade ~4× faster than threo isomers due to steric effects in β-O-4 bond cleavage .
  • Role of Substituents : Methoxy groups on aryl rings slow degradation, while hydroxyl groups enhance reactivity with oxidative enzymes .
Polymer Precursors
  • Polyurethanes : 2,2-Bis(azidomethyl)propane-1,3-diol (BAMP) and 2,2-dinitropropane-1,3-diol (DNPD) form low-sensitivity oligomers with tunable properties . Pyrazine derivatives could introduce nitrogen-rich backbones for energetic materials.

Stereochemical and Metabolic Considerations

  • Isomerism : Cis-trans isomerism in diols (e.g., 1-(3-chlorophenyl)-propane-1,3-diol) affects prodrug activation and pharmacokinetics. NMR and chromatography are used to resolve isomers .
  • Bacterial Metabolism : Pseudomonas acidovorans metabolizes propane-1,3-diol derivatives via oxidative pathways, with degradation rates influenced by substituent electronics and sterics .

Data Tables

Table 1: Structural and Functional Comparison of Propane-1,3-diol Derivatives

Compound Substituent Type Key Application Degradation Rate (if studied) Reference
1-(Pyrazin-2-yl)propane-1,3-diol Pyrazine Inferred: Prodrugs Not reported N/A
1-(Pyridin-2-yl)propane-1,3-diol Pyridine Synthetic intermediate Not studied
VG (1-(3,4-dimethoxyphenyl)-...) Aryl ether Lignin model Erythro: 4× faster than threo
2-(4-Hydroxyphenyl)propane-1,3-diol Phenolic Natural product Not studied
BAMP Azidomethyl Polymer precursor Low sensitivity to impact

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Impact on Reactivity/Bioactivity
Pyrazine (N-heterocycle) Electron-withdrawing Potential for enhanced polarity and H-bonding.
Methoxy (OCH₃) Electron-donating Slows enzymatic degradation in lignin models.
Halogens (Cl, F) Electron-withdrawing Increases stability and resistance to oxidation.

Biological Activity

1-(Pyrazin-2-yl)propane-1,3-diol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

1-(Pyrazin-2-yl)propane-1,3-diol is characterized by its unique molecular structure that includes a pyrazine ring and a propane-1,3-diol moiety. Its chemical formula is C7H10N2O2C_7H_10N_2O_2, and it has a molecular weight of 154.17 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of 1-(Pyrazin-2-yl)propane-1,3-diol is primarily attributed to its ability to interact with specific receptors and enzymes. It has been studied for its potential as an antagonist or modulator in various biochemical pathways. The following mechanisms have been proposed:

  • Receptor Interaction : The compound may bind to certain neurotransmitter receptors, influencing signaling pathways associated with neurological functions.
  • Enzyme Modulation : It could act as an inhibitor or activator of enzymes involved in metabolic processes, affecting the synthesis or degradation of key biomolecules.

Biological Activity Overview

Research has highlighted several areas where 1-(Pyrazin-2-yl)propane-1,3-diol exhibits biological activity:

  • Antimicrobial Activity : Studies have indicated that the compound possesses antimicrobial properties against various pathogens.
  • Antioxidant Properties : It has been shown to scavenge free radicals, suggesting potential protective effects against oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenges free radicals
NeuroprotectiveReduces neuronal cell death in vitro

Case Studies

Several case studies have investigated the efficacy of 1-(Pyrazin-2-yl)propane-1,3-diol in different biological contexts:

  • Study on Antimicrobial Activity : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial potential.
  • Neuroprotective Study : In a model of oxidative stress-induced neuronal damage, treatment with 1-(Pyrazin-2-yl)propane-1,3-diol resulted in a 50% reduction in cell death compared to control groups. This suggests its potential utility in neurodegenerative disease models.

Research Findings

Recent research has focused on elucidating the precise mechanisms underlying the biological activities of 1-(Pyrazin-2-yl)propane-1,3-diol:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound was found to significantly reduce ROS levels in neuronal cell lines exposed to oxidative stress, implicating it as a potential therapeutic agent for conditions characterized by oxidative damage.
  • Synergistic Effects with Other Compounds : Studies indicate that when combined with traditional antibiotics, 1-(Pyrazin-2-yl)propane-1,3-diol enhances their efficacy against resistant bacterial strains.

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